molecular formula C4H4N2S2 B159872 Dithiouracil CAS No. 132939-82-3

Dithiouracil

Cat. No. B159872
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiouracil, also known as 2-thio-4-oxo-1,2,3,4-tetrahydro-pyrimidine (TU), is a heterocyclic organic compound. It is widely used in scientific research as a chemical tool to study the biochemical and physiological effects of thiourea-containing compounds. In

Scientific Research Applications

TU is widely used in scientific research as a chemical tool to study the biochemical and physiological effects of thiourea-containing compounds. It has been used to investigate the effects of thiourea-containing compounds on the activity of enzymes such as xanthine oxidase, catalase, and superoxide dismutase. TU has also been used to study the effects of thiourea-containing compounds on the production of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of TU is not fully understood. It is believed to act as a thiourea-containing compound that can interact with enzymes and other proteins in the body. TU has been shown to inhibit the activity of xanthine oxidase, an enzyme that produces ROS, and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

TU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, catalase, and superoxide dismutase. TU has also been shown to induce apoptosis in cancer cells and to reduce the production of ROS. In addition, TU has been shown to have anti-inflammatory effects and to reduce the production of nitric oxide.

Advantages And Limitations For Lab Experiments

TU has several advantages for lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. TU is also a thiourea-containing compound that can be used to study the effects of other thiourea-containing compounds on enzymes and other proteins in the body. However, TU has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in some experiments. In addition, TU has a relatively low potency, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on TU. One area of research is the development of more potent and selective thiourea-containing compounds that can be used to study the effects of enzymes and other proteins in the body. Another area of research is the investigation of the mechanisms of action of TU and other thiourea-containing compounds. Finally, research is needed to investigate the potential therapeutic applications of TU and other thiourea-containing compounds in the treatment of cancer, inflammation, and other diseases.

Synthesis Methods

TU can be synthesized by the reaction of thiourea with diethyl malonate in the presence of sodium ethoxide. The reaction produces a yellow crystalline solid that can be purified by recrystallization.

properties

IUPAC Name

1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173827
Record name 2,4-Dithiopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiouracil

CAS RN

2001-93-6
Record name 2,4-Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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